3,3',4,4'-Tetrachloroazobenzene

Dioxin-like toxicity Relative potency assessment Regulatory toxicology

3,3',4,4'-Tetrachloroazobenzene (TCAB) is the only analytically and toxicologically relevant reference material for monitoring the environmental fate of chloroanilide herbicides (propanil, linuron, diuron) and for calibrating AhR-mediated dioxin-like effects. Its unique trans-planar, 3,3',4,4'-chlorine-substituted geometry confers a TEF of 8.7×10⁻⁴ in EROD assays—a potency absent in parent compounds like 3,4-DCA or unsubstituted azobenzene. Procure ISO 17034-compliant, 99.9% pure CRM to ensure accurate quantitation in complex matrices, support method validation, and enable inter-laboratory comparability for regulatory compliance.

Molecular Formula C12H6Cl4N2
Molecular Weight 320 g/mol
CAS No. 14047-09-7
Cat. No. B1205647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4'-Tetrachloroazobenzene
CAS14047-09-7
Synonyms3,4,3',4'-tetrachloroazobenzene
3,4,3',4'-tetrachloroazobenzene, (Z)-isomer
TCAB
Molecular FormulaC12H6Cl4N2
Molecular Weight320 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H
InChIKeySOBGIMQKWDUEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3′,4,4′-Tetrachloroazobenzene (TCAB, CAS 14047-09-7): Procurement Specifications and Baseline Characterization for Environmental Toxicology and Analytical Reference Applications


3,3′,4,4′-Tetrachloroazobenzene (TCAB; CAS 14047-09-7; molecular formula C₁₂H₆Cl₄N₂; molecular weight 320.0 g/mol) is a chlorinated azobenzene derivative that is not commercially manufactured as an end product but rather forms as an unwanted by-product during the industrial synthesis of 3,4-dichloroaniline and its herbicidal derivatives including Propanil, Linuron, and Diuron [1]. TCAB is also generated environmentally through microbial degradation, photolysis, and biolysis of chloroanilide herbicides and 3,4-dichloroaniline in soil and water systems [2]. The compound has a melting point of approximately 195.5 °C, calculated XLogP of 6.2, and is structurally characterized as a trans-planar configuration in its most stable isomeric form, which contributes to its environmental persistence and biological activity [3]. IARC has classified TCAB as Group 2A (probably carcinogenic to humans) based on its aryl hydrocarbon receptor (AhR) agonist activity shared with dioxins and polychlorinated biphenyls [4].

Why 3,3′,4,4′-Tetrachloroazobenzene (CAS 14047-09-7) Cannot Be Substituted by Generic Azobenzenes or Parent Herbicide Compounds in Research and Analytical Workflows


Generic azobenzene derivatives and structurally related compounds—including 3,4-dichloroaniline (3,4-DCA), propanil, unsubstituted azobenzene, and even the closely related N-oxide analog 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB)—exhibit fundamentally different toxicological profiles, receptor binding affinities, metabolic fates, and environmental behaviors that preclude their use as interchangeable substitutes for TCAB in scientific studies, analytical method development, or reference material applications [1]. The specific 3,3′,4,4′ chlorine substitution pattern confers a trans-planar molecular geometry that enables potent aryl hydrocarbon receptor (AhR) activation with a toxic equivalency factor (TEF) of 8.7 × 10⁻⁴ in EROD assays—a property absent in the non-chlorinated parent azobenzene and substantially weaker in the precursor 3,4-DCA [2]. Furthermore, TCAB's unique environmental formation pathway as a microbial and photolytic condensation product of 3,4-DCA means that substitution with commercially manufactured analogs would fail to replicate the actual environmental contaminant profile that TCAB represents in herbicide-impacted ecosystems [3]. Procurement decisions must therefore be guided by the specific quantitative differentiation evidence presented in Section 3.

Quantitative Differential Evidence for 3,3′,4,4′-Tetrachloroazobenzene (CAS 14047-09-7) Versus Key Comparators: TCDD, TCAOB, and Parent Compounds


TCAB Versus TCDD: Quantified In Vivo Potency Differential Across Multiple Toxicological Endpoints

In a comprehensive comparative analysis of TCAB toxicological effects against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) using data from NTP 13-week gavage studies in F344/N rats and B6C3F1 mice, TCAB was determined to be from two to six orders of magnitude (100- to 1,000,000-fold) less potent than TCDD, with the exact potency differential depending on the specific toxicological endpoint evaluated [1]. This quantification establishes TCAB as a moderate-potency AhR agonist relative to the ultra-potent TCDD, providing a critical calibration point for researchers requiring a dioxin-like compound with attenuated but measurable activity that still induces the full spectrum of AhR-mediated responses including thymic atrophy, hepatic CYP1A induction, and decreased body weight gain [2].

Dioxin-like toxicity Relative potency assessment Regulatory toxicology Aryl hydrocarbon receptor

TCAB Versus TCAOB: Embryotoxicity LD50 Comparison in Chick Embryo Model

In a direct comparative embryotoxicity study using the chick embryo model, 3,3′,4,4′-tetrachloroazobenzene (TCAB) and its N-oxide analog 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB) were both injected into the air cell of fertile chicken eggs on the fourth day of incubation. TCAOB exhibited approximately 3.7-fold higher embryotoxicity potency than TCAB, with estimated LD50 values of 12 ng for TCAOB versus 44 ng for TCAB [1]. Both compounds produced similar teratogenic effects including rump edema, altered feather pattern, hemorrhage, external viscera, and reduced body size. Notably, both TCAB and TCAOB were reported to be more toxic than all other chemicals previously tested in the chick embryo model with the sole exception of TCDD [2]. This places TCAB as the less potent but still highly embryotoxic member of this closely related pair.

Developmental toxicology Embryotoxicity Teratogenicity screening Avian model

TCAB Versus Parent Compounds: AhR-Mediated EROD Activity and Toxic Equivalency Factor Comparison

A comparative ecotoxicity study using in vitro bioassays demonstrated that TCAB exhibits substantially higher aryl hydrocarbon receptor (AhR)-mediated activity than its parent compounds 3,4-dichloroaniline (3,4-DCA) and the herbicide propanil. In the 7-ethoxyresorufin-O-deethylase (EROD) induction assay, TCAB displayed a toxic equivalency factor (TEF) of 8.7 × 10⁻⁴ relative to TCDD, confirming its classification as a potent AhR agonist [1]. A second assay configuration (micro-EROD) yielded a TEF of 1.2 × 10⁻⁵ for TCAB, still orders of magnitude above the essentially negligible AhR activity exhibited by the parent compounds. Additionally, TCAB exhibited weak endocrine-disrupting activity with an estradiol equivalence factor (EEF) of 6.4 × 10⁻⁹ and dihydrotestosterone equivalence factor (DEF) of 1.1 × 10⁻⁸ [2]. These quantified receptor-mediated activities establish TCAB as the toxicologically active transformation product that drives the environmental hazard profile associated with chloroanilide herbicide degradation—a property entirely absent in the parent compounds themselves.

Aryl hydrocarbon receptor EROD assay Toxic equivalency factor Ecotoxicology

TCAB Analytical Reference Material Specifications: Certified Purity and Traceability for Quantitative Environmental Analysis

For procurement of analytical reference materials, commercially available TCAB certified reference standards are supplied with documented purity specifications that enable accurate quantitation in environmental and toxicological studies. One ISO 17034-compliant reference material provides TCAB at 99.9% certified purity with an expanded uncertainty (U) of 0.5% at 95% confidence level (k=2), verified by GC/FID analysis [1]. An alternative certified reference material offers TCAB at 99.90% purity with a 2% expanded uncertainty, accompanied by full traceability documentation established through mass balance methodology [2]. These certified purity specifications directly support applications requiring precise quantitation of TCAB in complex environmental matrices such as soil, water, and biological tissues, where accurate calibration against certified standards is essential for regulatory compliance and research reproducibility. Notably, the environmental relevance of these analytical standards is underscored by documented TCAB contamination levels in commercial herbicide formulations ranging from 9 to 1,400 μg/g (ppm) [3].

Analytical chemistry Reference material Environmental monitoring ISO 17034

Validated Application Scenarios for 3,3′,4,4′-Tetrachloroazobenzene (CAS 14047-09-7) Based on Quantitative Differential Evidence


Environmental Fate and Transport Studies of Chloroanilide Herbicide-Derived Contaminants in Soil and Aquatic Systems

TCAB is the analytically and toxicologically relevant transformation product for studies investigating the environmental fate of propanil, linuron, diuron, and related chloroanilide herbicides. As documented in IARC Monographs, TCAB sorbs strongly to soils and has been detected in the top 10 cm of soil up to 2 years after propanil application [1]. The compound's persistence necessitates its use as the primary analytical target in residue monitoring programs. The availability of certified reference materials at 99.9% purity with documented traceability [2] enables accurate quantitation in complex environmental matrices, supporting regulatory compliance and long-term ecosystem monitoring efforts.

Aryl Hydrocarbon Receptor (AhR) Mechanistic Toxicology Research Requiring Moderate-Potency Dioxin-Like Agonists

For researchers investigating AhR-mediated toxicological pathways, TCAB offers a scientifically validated model compound with quantifiably attenuated potency relative to TCDD. The compound is established to be 100- to 1,000,000-fold less potent than TCDD depending on the toxicological endpoint [3], yet it reliably induces the full spectrum of dioxin-like effects including thymic atrophy, hepatic CYP1A induction, and altered body weight gain [4]. This potency profile makes TCAB particularly suitable for studies where the extreme potency of TCDD would confound experimental design, while still providing measurable AhR-mediated responses that are absent in parent compounds such as 3,4-DCA and propanil.

Developmental and Reproductive Toxicology Studies Using Avian Embryo Models

TCAB has been quantitatively characterized in the chick embryo embryotoxicity model, with a documented estimated LD50 of 44 ng when injected into the air cell on day 4 of incubation [5]. This assay system is well-established for screening developmental toxicants, and the availability of direct comparative data showing TCAB is 3.7-fold less potent than its azoxy analog TCAOB (LD50 = 12 ng) [6] provides researchers with a calibrated dose-response framework. Both TCAB and TCAOB produce consistent teratogenic endpoints including rump edema, altered feather pattern, and reduced body size, enabling comparative studies of structure-activity relationships in chlorinated aromatic developmental toxicants.

Analytical Method Development and Validation for Herbicide Impurity Quantification

TCAB is a critical analytical target in quality control testing of 3,4-dichloroaniline and its herbicidal derivatives, where documented contamination levels range from 9 to 1,400 μg/g in commercial samples [7]. Analytical methods including HPLC, GC-ECD, and isotope dilution GC-HRMS have been specifically developed and validated for TCAB quantitation [8]. The commercial availability of ISO 17034-compliant certified reference materials with 99.9% purity and expanded uncertainty of 0.5% [2] provides the metrological foundation necessary for method validation, instrument calibration, and inter-laboratory comparability in regulatory and industrial quality assurance settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3',4,4'-Tetrachloroazobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.